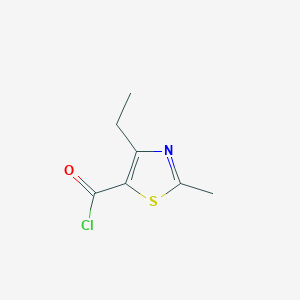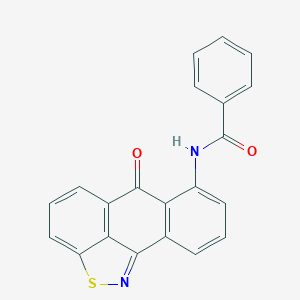
Disperse yellow 65 (C.I. 671205)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse yellow 65 (C.I. 671205) is a synthetic dye that is widely used in the textile industry to color polyester and other synthetic fibers. It is a yellow powder that is soluble in organic solvents but insoluble in water. Disperse yellow 65 has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.
Mécanisme D'action
Disperse yellow 65 exerts its toxic effects by inducing oxidative stress and DNA damage in cells. It has been shown to generate reactive oxygen species (ROS) that can cause lipid peroxidation and protein oxidation. It can also cause DNA damage by forming adducts with DNA bases and inducing strand breaks.
Effets Biochimiques Et Physiologiques
Disperse yellow 65 has been shown to cause a variety of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. Disperse yellow 65 has been shown to cause mitochondrial dysfunction and disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation.
Avantages Et Limitations Des Expériences En Laboratoire
Disperse yellow 65 has several advantages as a model compound for studying the behavior of dyes in different types of materials. It is relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, its potential carcinogenicity and toxicity limit its use in certain types of experiments, particularly those involving human subjects.
Orientations Futures
There are several potential future directions for research on disperse yellow 65. One area of interest is the development of new methods for removing disperse dyes from wastewater. Another area of interest is the development of new materials that can effectively adsorb disperse dyes from contaminated water sources. Additionally, further research is needed to fully understand the mechanisms underlying the toxic effects of disperse yellow 65 and to identify potential strategies for mitigating these effects.
Méthodes De Synthèse
Disperse yellow 65 is synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 2-chloro-5-nitrobenzenesulfonic acid to form 2-chloro-5-nitrobenzenesulfonanilide. This compound is then reacted with sodium hydroxide to form the corresponding sodium salt, which is further reacted with 4-chloro-3-nitrobenzenesulfonic acid to form the final product, disperse yellow 65.
Applications De Recherche Scientifique
Disperse yellow 65 has been extensively studied for its potential applications in various fields of science. It has been used as a model compound for studying the adsorption behavior of dyes onto different types of materials. It has also been used as a probe molecule for studying the interaction of dyes with biomolecules such as proteins and DNA.
Propriétés
Numéro CAS |
10116-20-8 |
|---|---|
Nom du produit |
Disperse yellow 65 (C.I. 671205) |
Formule moléculaire |
C21H12N2O2S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide |
InChI |
InChI=1S/C21H12N2O2S/c24-20-14-9-5-11-16-18(14)19(23-26-16)13-8-4-10-15(17(13)20)22-21(25)12-6-2-1-3-7-12/h1-11H,(H,22,25) |
Clé InChI |
LKJGCECFTMYNBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



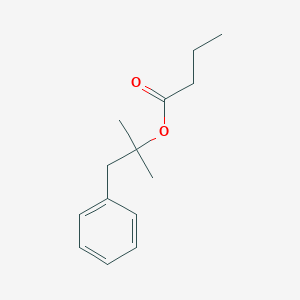
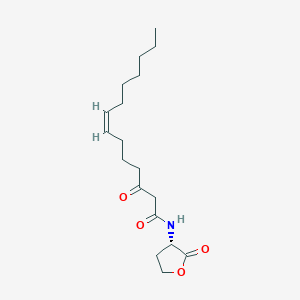
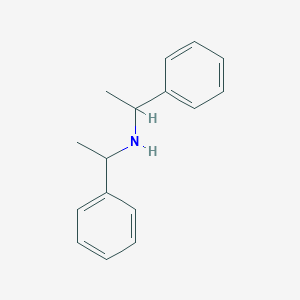
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
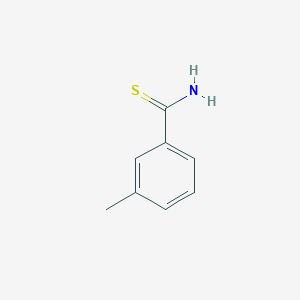
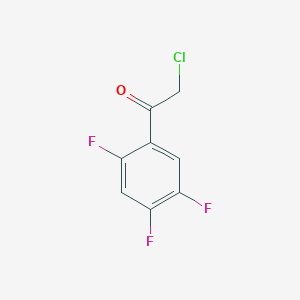
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
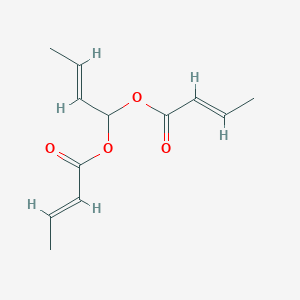
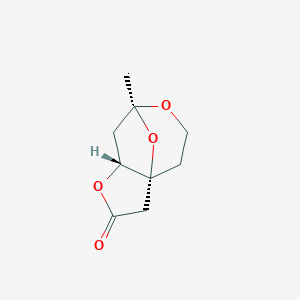
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
